

# Reproducibility of BI 187004's Effects on Glucose Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on the  $11\beta$ -hydroxysteroid dehydrogenase-1 ( $11\beta$ -HSD1) inhibitor, **BI 187004**, and its effects on glucose metabolism. The findings are compared with alternative  $11\beta$ -HSD1 inhibitors, offering a comprehensive overview for researchers in metabolic diseases.

## Introduction to BI 187004 and the 11β-HSD1 Hypothesis

**BI 187004** is an oral, selective inhibitor of 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, a glucocorticoid that can increase hepatic glucose output. The therapeutic hypothesis is that inhibiting 11 $\beta$ -HSD1 will decrease intracellular cortisol levels in key metabolic tissues like the liver and adipose tissue, leading to improved insulin sensitivity and better glycemic control in individuals with type 2 diabetes mellitus (T2DM).[1][2][3] Preclinical studies in diabetic mouse models have shown that pharmacological inhibition of 11 $\beta$ -HSD1 can lower blood glucose and enhance hepatic insulin sensitivity.[4] However, the translation of these findings to clinical efficacy in humans has been challenging.[3]

#### Clinical Trial Data on BI 187004



A key study evaluating **BI 187004** was a Phase II, randomized, double-blind, placebo-controlled trial (NCT02150824) in patients with T2DM who were overweight or obese.[1][5] The study assessed multiple rising doses of **BI 187004** as both a monotherapy and in combination with metformin.[1][5]

### **Key Findings from the Phase II Trial**

Despite demonstrating near-full target engagement and inhibition of 11β-HSD1 in the liver, **BI 187004** did not produce clinically relevant improvements in glucose metabolism.[1][5][6] In fact, at higher doses (80 mg and 240 mg), a statistically significant increase in weighted mean plasma glucose was observed.[1][5][6] There were no significant changes in fasting plasma glucose or parameters from a meal tolerance test.[1][5]

The compound was generally well-tolerated, with the most common drug-related adverse events being headache, diarrhea, flushing, and dizziness.[1][5][6] A dose-dependent increase in heart rate was also noted.[1][5][6]

The study's conclusion was that despite successful enzyme inhibition, **BI 187004** showed no clinically relevant beneficial effects on glucose metabolism in patients with T2DM.[1][5][6]

### Data Presentation: BI 187004 vs. Placebo in T2DM

The following tables summarize the quantitative data from the Phase II clinical trial of **BI 187004**.

Table 1: Effects of **BI 187004** Monotherapy on Glucose Metabolism Parameters (28-Day Treatment)[1][5]



| Parameter                                               | Placebo                               | 20 mg Bl<br>187004                    | 80 mg Bl<br>187004                    | 240 mg Bl<br>187004                   |
|---------------------------------------------------------|---------------------------------------|---------------------------------------|---------------------------------------|---------------------------------------|
| Change in<br>Fasting Plasma<br>Glucose (mg/dL)          | No significant change                 | No significant change                 | No significant change                 | No significant change                 |
| Change in<br>Weighted Mean<br>Plasma Glucose<br>(mg/dL) | No significant<br>change              | No significant<br>change              | Significant<br>Increase               | Significant<br>Increase               |
| Meal Tolerance<br>Test Parameters                       | No clinically relevant changes        |
| Change in<br>HbA1c (%)                                  | Not reported as significantly changed |

Table 2: Target Engagement and Safety Profile of BI 187004 (28-Day Treatment)[1][2][5][7]

| Parameter                                 | Observation                                                                                        |  |
|-------------------------------------------|----------------------------------------------------------------------------------------------------|--|
| Liver 11β-HSD1 Inhibition                 | Near-full inhibition, confirmed by decreased urinary (5 $\alpha$ -THF + 5 $\beta$ -THF)/THE ratio. |  |
| Adipose Tissue 11β-HSD1 Inhibition        | Median inhibition of 87.9–99.4% after the second dose.                                             |  |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Activation observed, with increased total urinary corticosteroids.                                 |  |
| Body Weight                               | No clinically relevant changes from baseline.                                                      |  |
| Common Drug-Related Adverse Events        | Headache, diarrhea, flushing, dizziness.                                                           |  |
| Cardiovascular Effects                    | Dose-dependent increase in heart rate.                                                             |  |

### **Comparison with Alternative 11β-HSD1 Inhibitors**



The experience with **BI 187004** is consistent with the broader landscape of  $11\beta$ -HSD1 inhibitor development, which has been marked by a disconnect between preclinical promise and clinical efficacy. Several other selective  $11\beta$ -HSD1 inhibitors have been evaluated in clinical trials, with most programs being discontinued due to insufficient glucose-lowering effects.[3]

Table 3: Comparison of Selected 11β-HSD1 Inhibitors in Clinical Development

| Compound                      | Reported Effects on<br>Glucose Metabolism                                                                       | Development Status                                            |
|-------------------------------|-----------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| BI 187004                     | No clinically relevant improvement; significant increase in weighted mean plasma glucose at higher doses.[1][5] | Discontinued for T2DM                                         |
| INCB13739                     | Showed reduction in HbA1c,<br>fasting plasma glucose, and<br>HOMA-IR in one trial.[4]                           | Further development not pursued for unknown reasons. [4]      |
| MK-0916                       | Trialed in patients with T2DM and metabolic syndrome.                                                           | Discontinued                                                  |
| Carbenoxolone (non-selective) | Shown to improve insulin sensitivity in the liver.[4]                                                           | Not pursued for T2DM due to non-selectivity and side effects. |

## Experimental Protocols Phase II Clinical Trial of BI 187004 (NCT02150824)

- Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group trial.
   [1][5]
- Participants: 103 adult patients with type 2 diabetes mellitus and a body mass index of 28-40 kg/m<sup>2</sup>.[1][5]
- Intervention:



- Arm 1 (Monotherapy): Patients received either placebo or BI 187004 at doses of 20 mg,
   80 mg, or 240 mg once daily for 28 days.[1][5]
- Arm 2 (Combination Therapy): Patients received either placebo or 240 mg of BI 187004
   once daily in combination with metformin for 28 days.[1][5]
- Key Assessments:
  - Pharmacodynamics: Liver 11β-HSD1 inhibition was assessed by the urinary ratio of (5α-tetrahydrocortisol + 5β-tetrahydrocortisol) to tetrahydrocortisone [(5α-THF + 5β-THF)/THE].[1][5]
  - Efficacy Endpoints: Included changes in fasting plasma glucose, weighted mean plasma glucose, and parameters from a standardized meal tolerance test.[1][5]
  - Safety: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[1][5]

# Visualizations Signaling Pathway of 11β-HSD1 Inhibition









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI 187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of BI 187004's Effects on Glucose Metabolism: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8729569#reproducibility-of-bi-187004-effects-on-glucose-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com